molecular formula C16H17Cl2NO2S B2420182 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide CAS No. 86887-29-8

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B2420182
CAS No.: 86887-29-8
M. Wt: 358.28
InChI Key: UAQIFXLWMZCTSM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a molecule with a sulfonyl group and a dichlorophenyl group attached to a tert-butyl benzene ring. It has a linear formula of C17H17Cl2NO .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .


Chemical Reactions Analysis

The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.237 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Oxidation Catalysis

4-tert-Butylbenzenesulfonamide has been utilized as a substituent in the synthesis of iron phthalocyanine derivatives, which exhibit remarkable stability under oxidative conditions. These compounds have demonstrated potential as oxidation catalysts, with the ability to oxidize cyclohexene to allylic ketone using H2O2 as the oxidant and styrene oxidation leading mainly to benzaldehyde (Umit Işci et al., 2014).

Enzyme Inhibition

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase have been explored, showcasing these compounds' potential in biochemistry and medicinal chemistry. These derivatives demonstrate potent inhibition against human carbonic anhydrase isoenzymes, indicating their relevance in therapeutic applications (H. Gul et al., 2016).

Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes has revealed significant findings on their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes have been shown to interact with DNA in a manner dependent on the sulfonamide derivative, leading to DNA damage and exhibiting antiproliferative activity against tumor cells, making them of interest for cancer treatment strategies (M. González-Álvarez et al., 2013).

Synthesis of Cinchonidinium Salts

4-(Bromomethyl)benzenesulfonamides have been prepared for the quaternization of cinchonidine, leading to cinchonidinium salts that showed highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights their utility in organic synthesis, particularly in the creation of enantioselective catalysts (S. Itsuno et al., 2014).

Schiff Bases Synthesis and Biological Potential

The novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, showing enzyme inhibition potential against AChE and BChE enzymes. Molecular docking studies provided insights into their binding modes, with notable antioxidant potential demonstrated in certain compounds (Naghmana Kausar et al., 2019).

Advanced Oxidation Processes

Studies on the advanced oxidation process using zero-valent iron and peroxydisulfate, generating sulfate radicals, have shown efficiency in degrading environmental contaminants such as 4-chlorophenol. This highlights the role of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide derivatives in environmental chemistry for pollutant degradation (Jin-ying Zhao et al., 2010).

Properties

IUPAC Name

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQIFXLWMZCTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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